Cas no 2114113-14-1 (3-(4,4-difluorocyclohexyl)propanenitrile)

3-(4,4-Difluorocyclohexyl)propanenitrile is a fluorinated organic compound featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position, coupled with a propanenitrile side chain. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluorocyclohexyl moiety contributes to improved metabolic resistance and bioavailability, while the nitrile group offers versatility for further functionalization. Its well-defined stereochemistry and high purity make it suitable for precision applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s robust synthetic accessibility further underscores its utility in research and industrial settings.
3-(4,4-difluorocyclohexyl)propanenitrile structure
2114113-14-1 structure
Product name:3-(4,4-difluorocyclohexyl)propanenitrile
CAS No:2114113-14-1
MF:C9H13F2N
Molecular Weight:173.20302939415
CID:6136604
PubChem ID:165630690

3-(4,4-difluorocyclohexyl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(4,4-difluorocyclohexyl)propanenitrile
    • Cyclohexanepropanenitrile, 4,4-difluoro-
    • 2114113-14-1
    • EN300-1950089
    • インチ: 1S/C9H13F2N/c10-9(11)5-3-8(4-6-9)2-1-7-12/h8H,1-6H2
    • InChIKey: UWOFYJKHWWNTPL-UHFFFAOYSA-N
    • SMILES: C1(CCC#N)CCC(F)(F)CC1

計算された属性

  • 精确分子量: 173.10160574g/mol
  • 同位素质量: 173.10160574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 246.0±10.0 °C(Predicted)

3-(4,4-difluorocyclohexyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1950089-0.05g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1950089-0.25g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
0.25g
$774.0 2023-09-17
Enamine
EN300-1950089-0.5g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1950089-0.1g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
0.1g
$741.0 2023-09-17
Enamine
EN300-1950089-10.0g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
10g
$3683.0 2023-06-03
Enamine
EN300-1950089-1g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
1g
$842.0 2023-09-17
Enamine
EN300-1950089-1.0g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
1g
$857.0 2023-06-03
Enamine
EN300-1950089-2.5g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
2.5g
$1650.0 2023-09-17
Enamine
EN300-1950089-10g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
10g
$3622.0 2023-09-17
Enamine
EN300-1950089-5.0g
3-(4,4-difluorocyclohexyl)propanenitrile
2114113-14-1
5g
$2485.0 2023-06-03

3-(4,4-difluorocyclohexyl)propanenitrile 関連文献

3-(4,4-difluorocyclohexyl)propanenitrileに関する追加情報

3-(4,4-Difluorocyclohexyl)Propanenitrile: A Comprehensive Overview

The compound 3-(4,4-difluorocyclohexyl)propanenitrile, identified by the CAS registry number CAS No. 2114113-14-1, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of cyclohexane derivatives, which are widely studied in organic chemistry due to their structural versatility and potential for functionalization. The presence of two fluorine atoms at the 4-position of the cyclohexane ring introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science. The fluorinated cyclohexane ring in this molecule has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability. For instance, researchers have explored the use of 3-(4,4-difluorocyclohexyl)propanenitrile as a building block for developing novel pharmaceutical agents targeting specific biological pathways. The nitrile group at the terminal position further adds functional diversity, enabling reactions such as hydrolysis to carboxylic acids or reductions to amines, which are crucial steps in synthesizing bioactive molecules.

In terms of synthesis, this compound can be prepared via various routes, including Friedel-Crafts alkylation and nucleophilic substitution reactions. The choice of synthetic pathway depends on the starting materials and desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have allowed for the enantioselective preparation of this compound, which is particularly important for applications in chiral chemistry and asymmetric catalysis.

The physical properties of 3-(4,4-difluorocyclohexyl)propanenitrile are well-documented, with a melting point of approximately -20°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it should be protected from moisture and light to prevent degradation.

From an environmental perspective, the biodegradation and toxicity profiles of this compound have been studied to assess its safety for industrial and commercial applications. Research indicates that it exhibits low acute toxicity in standard assays, though long-term ecological effects require further investigation. Regulatory agencies have classified this compound as non-hazardous under normal handling conditions, provided appropriate safety precautions are taken.

In conclusion, 3-(4,4-difluorocyclohexyl)propanenitrile is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As scientific understanding continues to grow, this compound will likely find new applications that leverage its chemical properties for innovative solutions across multiple industries.

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